Lenalidomide 4'-PEG2-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide 4’-PEG2-azide is a compound derived from Lenalidomide, a well-known immunomodulatory drug. This compound is a functionalized Cereblon ligand, which facilitates the recruitment of CRBN protein. It is primarily used in the formation of PROTAC (Proteolysis Targeting Chimeras), where it can be tethered via a linker to a protein ligand .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide 4’-PEG2-azide involves several steps. Initially, Lenalidomide is functionalized to introduce a polyethylene glycol (PEG) linker with a terminal azide group. This process typically involves the following steps:
Bromination: Glutarimide is brominated in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Condensation: The brominated product is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in the presence of dimethylformamide (DMF) and potassium carbonate (K₂CO₃) to yield the intermediate compound.
Azidation: The intermediate compound is then reacted with sodium azide to introduce the azide group.
Industrial Production Methods: Industrial production of Lenalidomide 4’-PEG2-azide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Lenalidomide 4’-PEG2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions to form different oxidized products.
Common Reagents and Conditions:
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.
Reduction: Triphenylphosphine in the presence of water or other reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products:
Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of the azide group.
Oxidized Derivatives: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Lenalidomide 4’-PEG2-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for cancer and other diseases.
Industry: Used in the development of novel drug delivery systems and bioconjugation techniques
Wirkmechanismus
Lenalidomide 4’-PEG2-azide exerts its effects by recruiting the CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent degradation of target proteins. The compound’s mechanism of action involves binding to the CRBN protein, which then interacts with the target protein, leading to its degradation via the proteasome pathway .
Vergleich Mit ähnlichen Verbindungen
Lenalidomide 4’-PEG2-azide is unique due to its functionalized PEG linker and terminal azide group, which allows for versatile conjugation to various protein ligands. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory effects.
Pomalidomide: Another derivative with similar properties but different potency and side effect profile.
Lenalidomide: The base compound from which Lenalidomide 4’-PEG2-azide is derived.
In comparison, Lenalidomide 4’-PEG2-azide offers enhanced versatility for chemical modifications and conjugation, making it a valuable tool in PROTAC research and development .
Eigenschaften
Molekularformel |
C19H24N6O5 |
---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
3-[7-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H24N6O5/c20-24-22-7-9-30-11-10-29-8-6-21-15-3-1-2-13-14(15)12-25(19(13)28)16-4-5-17(26)23-18(16)27/h1-3,16,21H,4-12H2,(H,23,26,27) |
InChI-Schlüssel |
PUCMLUIGSAMTJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.